An In-depth Technical Guide to Diphenhydramine-d3: Properties, Structure, and Applications
An In-depth Technical Guide to Diphenhydramine-d3: Properties, Structure, and Applications
This guide provides a comprehensive technical overview of Diphenhydramine-d3, a deuterated analog of the first-generation antihistamine, Diphenhydramine. Developed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, structural elucidation, and critical applications of this stable isotope-labeled compound, with a focus on its role in modern analytical methodologies.
Introduction: The Significance of Deuteration in Pharmaceutical Analysis
Diphenhydramine, widely known by its brand name Benadryl®, is a well-established antihistamine with sedative and anticholinergic properties.[1][2] It is extensively used to treat allergies, insomnia, and symptoms of the common cold.[1][3] In the realm of pharmaceutical research and clinical toxicology, the precise quantification of drugs and their metabolites in biological matrices is paramount. This necessitates the use of internal standards that can correct for variations during sample preparation and analysis.
Diphenhydramine-d3 emerges as an ideal internal standard for the quantification of diphenhydramine.[4] The substitution of three hydrogen atoms with deuterium on one of the N-methyl groups results in a molecule that is chemically identical to the parent drug in its reactivity and chromatographic behavior but is distinguishable by its mass-to-charge ratio (m/z) in mass spectrometry.[5][6] This key difference allows for accurate and precise quantification through isotope dilution mass spectrometry, a gold-standard analytical technique.[4]
Chemical Properties and Structure
Diphenhydramine-d3, in its hydrochloride salt form, is the most commonly utilized variant in analytical applications due to its enhanced solubility and stability.[5]
Physicochemical Properties
A summary of the key physicochemical properties of Diphenhydramine-d3 is presented in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 2-benzhydryloxy-N-methyl-N-(trideuteriomethyl)ethanamine;hydrochloride | [5][7] |
| Molecular Formula | C₁₇H₁₈D₃ClNO | [5] |
| Molecular Weight | Approximately 294.83 g/mol | [7] |
| CAS Number | 1794759-12-8 (for Hydrochloride) | [5] |
| Solubility | Soluble in water (as hydrochloride salt) | [5] |
| Physical Form | Typically a liquid solution in a solvent like methanol |
Structural Elucidation
The chemical structure of Diphenhydramine-d3 is characterized by a benzhydryl ether moiety connected to a deuterated N,N-dimethylethanamine group. The three deuterium atoms are specifically located on one of the methyl groups attached to the nitrogen atom.
Caption: Chemical structure of Diphenhydramine-d3.
Synthesis and Manufacturing
The synthesis of Diphenhydramine-d3 involves the introduction of deuterium atoms into the diphenhydramine molecule.[5] This is typically achieved through a process where the methyl groups in diphenhydramine are replaced with their deuterated counterparts (CD₃).[5] The synthesis often starts with the parent compound, diphenhydramine, and employs specific chemical reactions that allow for the controlled incorporation of deuterium.[5] Following deuteration, the molecule is reacted with hydrochloric acid to form the more stable and soluble hydrochloride salt.[5]
A general synthetic approach can be visualized as follows:
Caption: Generalized synthesis workflow for Diphenhydramine-d3 HCl.
Applications in Bioanalytical Methods
The primary and most critical application of Diphenhydramine-d3 is as an internal standard in quantitative bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] Its use allows for the accurate determination of diphenhydramine concentrations in various biological matrices such as plasma, urine, and oral fluid.[6][8][9]
Principle of Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard like Diphenhydramine-d3 is foundational to the principle of isotope dilution. A known amount of the internal standard is added to the biological sample at the beginning of the sample preparation process.[6][8] Because Diphenhydramine-d3 is chemically identical to diphenhydramine, it experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability. By measuring the ratio of the analyte (diphenhydramine) to the internal standard (Diphenhydramine-d3), these variations can be effectively normalized, leading to highly accurate and precise quantification.
A Typical LC-MS/MS Workflow
The following diagram illustrates a typical workflow for the quantification of diphenhydramine in a biological sample using Diphenhydramine-d3 as an internal standard.
Caption: Workflow for diphenhydramine quantification using Diphenhydramine-d3.
Experimental Protocol: Quantification of Diphenhydramine in Human Plasma by LC-MS/MS
This section provides a representative experimental protocol for the quantitative analysis of diphenhydramine in human plasma using Diphenhydramine-d3 as an internal standard. This protocol is a composite of methodologies described in the scientific literature and serves as a foundational guide.[6][8][10]
Materials and Reagents
-
Diphenhydramine reference standard
-
Diphenhydramine-d3 internal standard solution (e.g., 100 ng/mL in methanol)[6]
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or acetic acid
-
Human plasma (blank)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)[6]
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system[6][8]
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[8][10]
-
A reversed-phase C18 analytical column (e.g., Zorbax Eclipse XDB C18)[8]
Sample Preparation
-
Aliquoting: Aliquot 100 µL of human plasma (calibration standards, quality controls, or unknown samples) into a microcentrifuge tube.[8]
-
Internal Standard Spiking: Add a specific volume (e.g., 20 µL) of the Diphenhydramine-d3 internal standard working solution (e.g., 100 ng/mL) to each tube.[6]
-
Protein Precipitation: Add a volume of cold protein precipitation solvent (e.g., 60 µL of methanol/acetonitrile, 50:50 v/v) to each tube.[6]
-
Vortexing and Centrifugation: Vortex mix the samples thoroughly for 1-2 minutes. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Dilution (Optional): The supernatant may be diluted further with a mobile phase-like solution before injection.[6]
LC-MS/MS Conditions
-
Mobile Phase A: 0.1% or 0.2% Formic or Acetic Acid in Water[6][8]
-
Gradient Elution: A suitable gradient program should be developed to ensure the separation of diphenhydramine from potential interferences.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.[10]
-
Column Temperature: Maintained at a constant temperature (e.g., 40-60 °C).[6][8]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
The following are typical MRM transitions for diphenhydramine and its deuterated internal standard:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Application | Source(s) |
| Diphenhydramine | 256.7 | 167.2 | Quantifier | [8] |
| Diphenhydramine | 256.7 | 152.2 | Qualifier | [8] |
| Diphenhydramine-d3 | 259.2 | 167.1 | Quantifier | [6] |
| Diphenhydramine-d3 | 259.1 | 152.0 | Qualifier | [6] |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Conclusion
Diphenhydramine-d3 is an indispensable tool in modern pharmaceutical and clinical research. Its role as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of diphenhydramine in complex biological matrices through isotope dilution mass spectrometry. The understanding of its chemical properties, structure, and the principles of its application is crucial for scientists and researchers in the fields of drug metabolism, pharmacokinetics, and toxicology. The methodologies outlined in this guide provide a solid foundation for the development and implementation of robust bioanalytical assays for diphenhydramine.
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